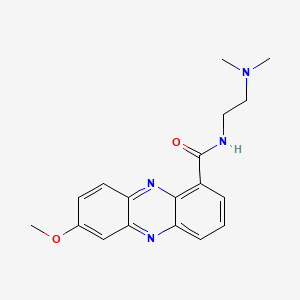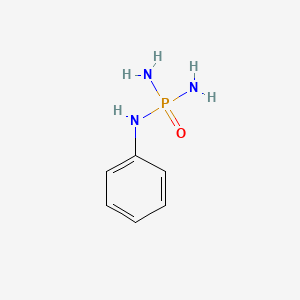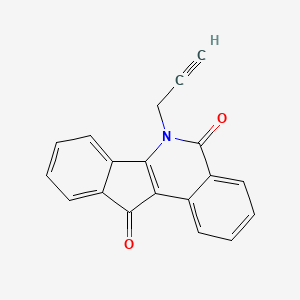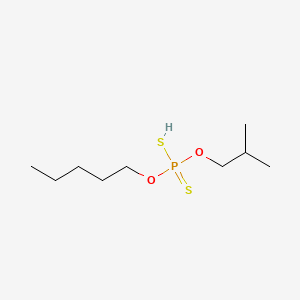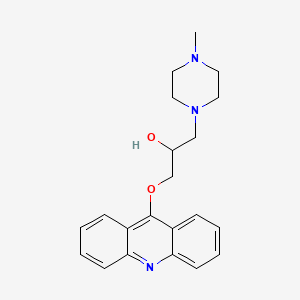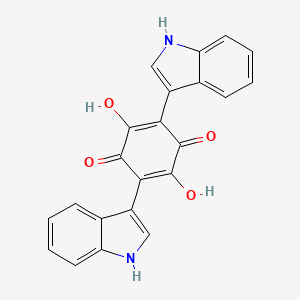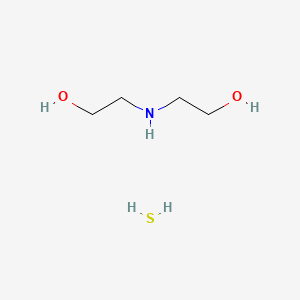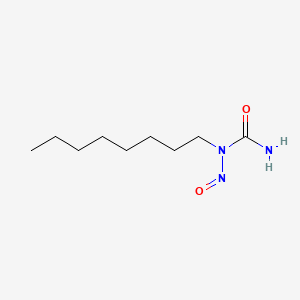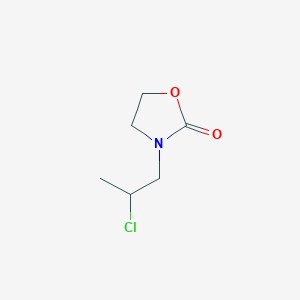
2,3-Diphenyl-5,8-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-5,8-quinoxalinedione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is further substituted with two ketone groups at positions 5 and 8. The molecular formula of this compound is C20H12N2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5,8-quinoxalinedione typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which subsequently undergoes cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and longer reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the ketone groups can lead to the formation of quinoxaline diols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, quinoxaline diols, and various substituted quinoxaline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5,8-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the phenyl and ketone substitutions.
2,3-Diphenylquinoxaline: Similar to 2,3-Diphenyl-5,8-quinoxalinedione but without the ketone groups.
5,8-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of ketones at positions 5 and 8.
Uniqueness: this compound is unique due to the presence of both phenyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Properties
CAS No. |
38674-89-4 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
VNBZDYJWROOJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


